
3-Benzoyl-1,2,3-benzotriazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that features a benzotriazine ring system with a benzoyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzoyl chloride with a suitable triazine precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Benzoyl-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized benzotriazine derivative, while substitution could introduce various functional groups onto the benzotriazine ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-Benzoyl-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the benzoyl group, which may affect its chemical properties and applications.
3-Benzoyl-1,2,4-triazine: Similar structure but different ring system, leading to different reactivity and applications.
特性
CAS番号 |
27820-28-6 |
|---|---|
分子式 |
C14H9N3O2 |
分子量 |
251.24 g/mol |
IUPAC名 |
3-benzoyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H9N3O2/c18-13(10-6-2-1-3-7-10)17-14(19)11-8-4-5-9-12(11)15-16-17/h1-9H |
InChIキー |
BJGSGTFPMBZNBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)
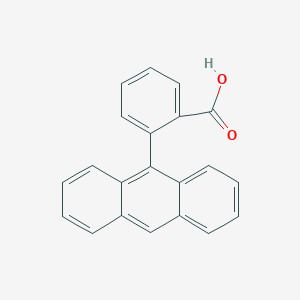

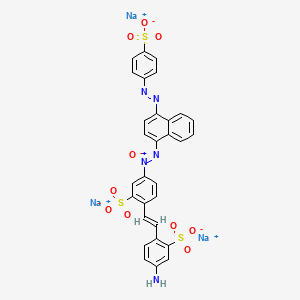

![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
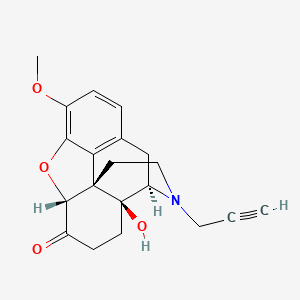
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
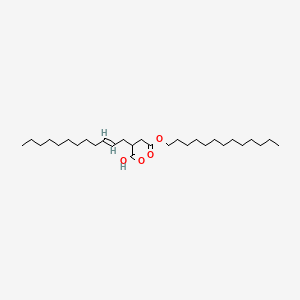

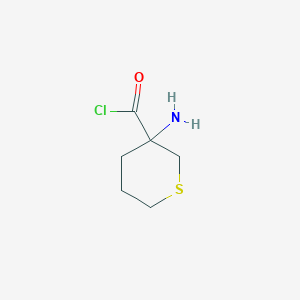

![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
